
1,1,2,2,3-Pentafluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3-Pentafluoropropan-1-amine is an organofluorine compound with the molecular formula C3H4F5N It is characterized by the presence of five fluorine atoms attached to a three-carbon chain, with an amine group (-NH2) at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentafluoropropan-1-amine can be synthesized through several methods. One common approach involves the fluorination of propanamine derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3-Pentafluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3-Pentafluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3-Pentafluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar structure but lacks the amine group.
2,2,3,3,3-Pentafluoropropan-1-amine: Similar fluorination pattern but different positional isomer.
1,1,1,2,2-Pentafluoropropan-1-amine: Different fluorination pattern.
Uniqueness
1,1,2,2,3-Pentafluoropropan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88690-52-2 |
|---|---|
Molekularformel |
C3H4F5N |
Molekulargewicht |
149.06 g/mol |
IUPAC-Name |
1,1,2,2,3-pentafluoropropan-1-amine |
InChI |
InChI=1S/C3H4F5N/c4-1-2(5,6)3(7,8)9/h1,9H2 |
InChI-Schlüssel |
DFLHJXXMIFLKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(N)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


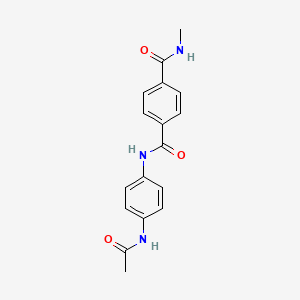
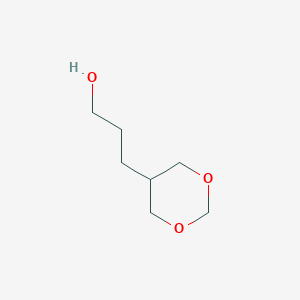
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
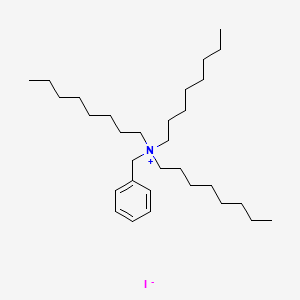
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
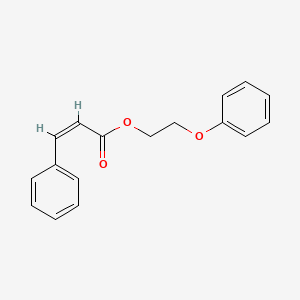
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
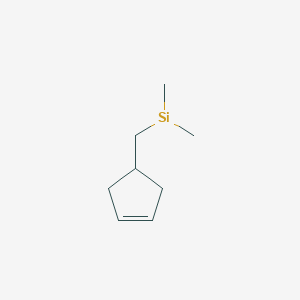
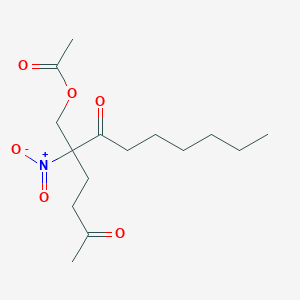
oxophosphanium](/img/structure/B14391451.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)
